5-Hydroxy Desloratadine

Description

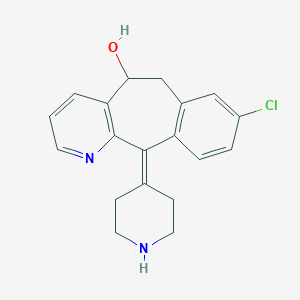

Structure

3D Structure

Properties

IUPAC Name |

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-14-3-4-15-13(10-14)11-17(23)16-2-1-7-22-19(16)18(15)12-5-8-21-9-6-12/h1-4,7,10,17,21,23H,5-6,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCSUGDLKORNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C2C3=C(CC(C4=C2N=CC=C4)O)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562429 | |

| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117811-12-8 | |

| Record name | 5-Hydroxydesloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117811128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYDESLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8G39GEF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Desloratadine to 5 Hydroxy Desloratadine

Enzymatic Hydroxylation Mechanisms in 5-Hydroxy Desloratadine (B1670295) Formation

The formation of 5-hydroxy desloratadine is intricately linked to the function of a superfamily of enzymes known as cytochrome P450 (CYP). These enzymes, predominantly found in the liver, are central to the metabolism of a vast array of foreign compounds, including many pharmaceuticals. ingentaconnect.comjiaci.org The hydroxylation of desloratadine at the 5th position is a direct result of the catalytic activity of specific CYP isozymes.

Role of Cytochrome P450 Isozymes

Multiple isozymes of the cytochrome P450 system have been identified as participants in the metabolism of desloratadine, leading to the formation of its various hydroxylated metabolites, including this compound. ingentaconnect.comresearchgate.net

CYP2D6 is another key enzyme implicated in the metabolism of desloratadine. nih.govdrugbank.com Research indicates that CYP2D6 participates in the hydroxylation of desloratadine, contributing to the formation of this compound. ingentaconnect.comresearchgate.net The efficiency of loratadine (B1675096) conversion by CYP2D6 has been reported to be higher than that of CYP3A4 in some in vitro studies. researchgate.net However, the formation of desloratadine from loratadine is inhibited to a greater extent by a CYP3A4 inhibitor (ketoconazole) than by a CYP2D6 inhibitor (quinidine), suggesting a more prominent role for CYP3A4 in this initial step. internationalscholarsjournals.com

CYP2C19 also plays a role in the metabolic pathway of desloratadine. ingentaconnect.comnih.gov In vitro studies have demonstrated that CYP2C19 can convert loratadine to desloratadine and further metabolize it to 5-hydroxy and 6-hydroxy desloratadine. ingentaconnect.com However, the contribution of CYP2C19 to the formation of the major circulating metabolite, desloratadine, appears to be minor based on inhibition studies. nih.govresearchgate.net

Besides the primary enzymes, other CYP isozymes contribute to a lesser extent to the metabolism of desloratadine. ingentaconnect.comnih.gov Studies have shown that CYP1A1, an extra-hepatic P450 enzyme, is capable of converting loratadine to desloratadine and its hydroxylated forms. ingentaconnect.com Other enzymes such as CYP1A2, CYP2B6, CYP2C8, and CYP2C9 have also been shown to be involved in the broader metabolism of loratadine. ingentaconnect.comnih.govdrugbank.com

Table 1: Cytochrome P450 Isozymes Involved in Desloratadine Metabolism

| CYP Isozyme | Role in Desloratadine Metabolism | Key Findings |

| CYP3A4 | Major contributor to loratadine and desloratadine metabolism. nih.govdrugbank.com | Catalyzes the formation of desloratadine and its hydroxylated metabolites, including this compound. ingentaconnect.com Its high abundance in the liver underscores its importance. nih.gov |

| CYP2D6 | Significant role in desloratadine hydroxylation. nih.govdrugbank.com | Participates in the formation of this compound. ingentaconnect.comresearchgate.net Some studies suggest higher efficiency than CYP3A4 in loratadine conversion. researchgate.net |

| CYP2C19 | Involved in the formation of hydroxylated metabolites. ingentaconnect.comnih.gov | Converts loratadine to desloratadine and further to 5-hydroxy and 6-hydroxy desloratadine. ingentaconnect.com Its contribution to desloratadine formation is considered minor. nih.govresearchgate.net |

| CYP1A1 | Minor contributor to metabolism. ingentaconnect.com | An extra-hepatic enzyme that can metabolize loratadine to desloratadine and its hydroxylated derivatives. ingentaconnect.com |

| Other CYPs | Minor roles. ingentaconnect.comnih.govdrugbank.com | CYP1A2, CYP2B6, CYP2C8, and CYP2C9 are also involved in the overall metabolic process of loratadine. ingentaconnect.comnih.govdrugbank.com |

Role of CYP2C19

Kinetic Characterization of 5-Hydroxylation Reactions

The kinetics of the enzymatic reactions leading to this compound have been a subject of research, primarily focusing on the metabolism of the parent compound, loratadine, to desloratadine. Studies using human liver microsomes have determined the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for these biotransformations.

For the formation of desloratadine from loratadine, one study reported a Km value of 25.20 µM and a Vmax of 486.98 pmol/min/mg of protein. internationalscholarsjournals.com Further kinetic analysis with recombinant CYP enzymes revealed different clearance values (Vmax/Km) for CYP3A4 and CYP2D6 in the formation of desloratadine, highlighting their respective efficiencies in this metabolic step. internationalscholarsjournals.com The clearance for desloratadine formation was found to be 12.25 µl/min/mg protein for CYP3A4 and 5 µl/min/mg protein for CYP2D6. internationalscholarsjournals.com

It is important to note that while these kinetic parameters primarily describe the formation of desloratadine, they provide a foundational understanding of the enzymatic processes that precede the formation of this compound. The subsequent hydroxylation of desloratadine is also subject to enzymatic kinetics, though specific data for the 5-hydroxylation step is less detailed in the available literature.

Table 2: Kinetic Parameters for Desloratadine Formation in Human Liver Microsomes

| Parameter | Value | Reference |

| Km (Michaelis-Menten constant) | 25.20 µM | internationalscholarsjournals.com |

| Vmax (Maximum reaction velocity) | 486.98 pmol/min/mg protein | internationalscholarsjournals.com |

Michaelis-Menten Kinetics Analysis

The kinetics of the enzymatic reactions that form desloratadine metabolites can be described using the Michaelis-Menten model, which relates the rate of reaction to substrate concentration. The key parameters are K_m (the substrate concentration at half-maximal velocity) and V_max (the maximum reaction velocity).

Specific Michaelis-Menten kinetic parameters for the direct formation of 5-hydroxydesloratadine from desloratadine are not detailed in the available scientific literature. However, extensive kinetic analysis has been performed for the formation of the primary human metabolite, 3-hydroxydesloratadine (B129375). In cryopreserved human hepatocytes (CHHs), the formation of 3-hydroxydesloratadine demonstrated a K_m of 1.6 µM and a V_max of 1.3 pmol/min per million cells. nih.gov This process is complex, requiring an initial glucuronidation of desloratadine before the hydroxylation step can occur. nih.govcore.ac.uk

Enzyme Inhibition Studies (e.g., with Ketoconazole)

Enzyme inhibition studies are crucial for identifying the specific metabolic pathways and enzymes involved in drug metabolism. Ketoconazole (B1673606), a potent inhibitor of the cytochrome P450 enzyme CYP3A4, has been studied in conjunction with desloratadine.

Coadministration of ketoconazole with desloratadine leads to an increase in the plasma concentrations of desloratadine and its primary metabolite. europa.eu This suggests an inhibitory effect on desloratadine's metabolism. drugs.com Studies on the metabolism of loratadine (the parent drug of desloratadine) to desloratadine also show that ketoconazole inhibits this conversion, supporting the involvement of CYP3A4 in the metabolic cascade. researchgate.netnih.govnih.gov While CYP3A4 is involved, the specific hydroxylation to 3-hydroxydesloratadine is catalyzed by CYP2C8. nih.govwikipedia.orghelsinki.fi Information specifically detailing the inhibition of 5-hydroxydesloratadine formation is not prominently available.

Phase II Metabolic Conjugation of this compound

Following Phase I hydroxylation, metabolites like 5-hydroxydesloratadine typically undergo Phase II conjugation reactions, such as glucuronidation or sulfation. These processes increase the water solubility of the metabolites, facilitating their elimination from the body.

Glucuronidation Pathways

Glucuronidation is a major Phase II pathway where the enzyme Uridine Diphosphate Glucuronosyltransferase (UGT) attaches glucuronic acid to a substrate. Desloratadine and its metabolites are known to be eliminated via glucuronide conjugates. openaccessjournals.commedcentral.comdrugbank.comnih.gov

Specific UGT enzymes responsible for the direct glucuronidation of 5-hydroxydesloratadine have not been explicitly identified in the reviewed literature. However, the enzymes involved in the broader metabolism of desloratadine have been characterized. The formation of the major metabolite, 3-hydroxydesloratadine, requires an initial N-glucuronidation of the parent desloratadine molecule by the enzyme UGT2B10. wikipedia.orghelsinki.finih.gov The subsequent O-glucuronidation of the resulting 3-hydroxydesloratadine is then mediated by UGT1A1, UGT1A3, and UGT2B15. tandfonline.comnih.gov

Detailed kinetic parameters (K_m, V_max, CL_int) for the specific glucuronidation of 5-hydroxydesloratadine are not available in the reviewed scientific reports. The table below presents the kinetic data available for the formation of the primary hydroxylated metabolite of desloratadine.

Kinetic Parameters for 3-Hydroxydesloratadine Formation

| Parameter | Value | System | Note | Source |

|---|---|---|---|---|

| K_m | 1.6 µM | Cryopreserved Human Hepatocytes | Represents the formation of 3-hydroxydesloratadine. | nih.gov |

Sulfation as a Conjugative Pathway

Sulfation, a reaction catalyzed by sulfotransferase (SULT) enzymes, is another possible Phase II metabolic pathway for hydroxylated compounds. ingentaconnect.com This process involves the transfer of a sulfonate group to the metabolite. However, the reviewed literature does not provide evidence to suggest that sulfation is a significant conjugation pathway for 5-hydroxydesloratadine. The primary documented conjugation pathway for desloratadine metabolites is glucuronidation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Desloratadine |

| 3-Hydroxydesloratadine |

| Loratadine |

| Ketoconazole |

| Uridine Diphosphate Glucuronic Acid |

| Uridine Diphosphate Glucuronosyltransferase (UGT) |

Comparative Metabolic Profiling in Preclinical Animal Models

The metabolism of desloratadine, particularly its transformation into the major human metabolite this compound, displays significant variability across different species used in preclinical studies. Understanding these differences is fundamental for the correct interpretation of toxicological and pharmacological data when extrapolating from animal models to humans. The primary animal models discussed include mice, rats, and monkeys, each presenting a unique metabolic fingerprint for desloratadine.

Species-Specific Hydroxylation and Conjugation Patterns (e.g., Mouse, Rat, Monkey)

The biotransformation of desloratadine predominantly involves hydroxylation, which is the addition of a hydroxyl group, followed by conjugation, typically with glucuronic acid, to facilitate excretion. However, the specific site of hydroxylation on the desloratadine molecule and the extent of these reactions differ notably among species.

In humans, the principal metabolic route is the hydroxylation at the 5-position of the molecule to form this compound. This metabolite is then extensively conjugated to form this compound glucuronide. This pathway, however, is not consistently replicated in common preclinical rodent models.

Rat: In rat models, the formation of this compound is a significantly minor pathway. The primary metabolic transformation in rats is hydroxylation at the 6-position, leading to the formation of 6-hydroxy desloratadine, which is subsequently glucuronidated. Other metabolic reactions, such as N-dealkylation, also play a more substantial role in the rat compared to humans.

Mouse: Similar to rats, mice exhibit limited capacity for 5-hydroxylation of desloratadine. Their metabolic profile is characterized by other hydroxylation and conjugation pathways, making them a less direct model for human metabolism of this specific compound.

Monkey (Cynomolgus): Among the commonly used preclinical species, the monkey provides a metabolic profile for desloratadine that most closely resembles that of humans. In monkeys, the formation of this compound is a major metabolic event. The subsequent conjugation of this metabolite with glucuronic acid also occurs, making the monkey a more predictive model for studying the human-relevant metabolic pathways of desloratadine.

These species-specific differences are largely attributed to variations in the expression and substrate specificity of the cytochrome P450 (CYP) enzymes responsible for the initial hydroxylation step.

Table 1: Comparative Hydroxylation and Conjugation of Desloratadine in Different Species This interactive table summarizes the primary metabolic pathways of desloratadine.

| Species | Major Hydroxylation Position | Predominant Conjugate Product |

|---|---|---|

| Human | 5-position | This compound Glucuronide |

| Rat | 6-position | 6-Hydroxy Desloratadine Glucuronide |

| Mouse | Limited 5-hydroxylation | Varies |

| Monkey | 5-position | this compound Glucuronide |

Excretion Pathways of this compound and Its Conjugates in Animal Models

The pathways of elimination for this compound and its conjugated forms are directly linked to the metabolic profiles observed in each species. The chemical modifications introduced during metabolism, especially conjugation, increase the water solubility of the compounds, facilitating their removal from the body via urine and feces.

Rat: Given that this compound is a minor metabolite in rats, its excretion and that of its conjugates are consequently minimal. The bulk of the excreted metabolites in rats consists of 6-hydroxy desloratadine glucuronide and other hydroxylated derivatives, which are eliminated through both renal (urine) and biliary (feces) routes.

Mouse: The excretion pattern in mice aligns with their metabolic capabilities, showing low levels of excreted this compound and its related conjugates.

Monkey: In monkeys, where this compound is a prominent metabolite, its glucuronide conjugate represents a significant portion of the excreted products. The elimination of these metabolites occurs via both urine and feces. This excretion profile in monkeys shows a high degree of similarity to that observed in humans, further establishing the monkey as a relevant model for studying the disposition of desloratadine.

Table 2: Primary Excreted Metabolites and Routes in Animal Models This interactive table outlines the main excreted forms of desloratadine metabolites and their routes of elimination.

| Species | Primary Excreted Metabolites | Major Excretion Routes |

|---|---|---|

| Rat | 6-Hydroxy Desloratadine Glucuronide | Urine and Feces |

| Mouse | Various hydroxylated metabolites | Urine and Feces |

| Monkey | this compound Glucuronide | Urine and Feces |

Analytical Methodologies for Research Quantification of 5 Hydroxy Desloratadine

Advanced Chromatographic Techniques

Chromatography stands as the cornerstone for the analysis of 5-Hydroxy Desloratadine (B1670295), offering high-resolution separation from its parent compound and other metabolites.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Desloratadine and its metabolites. Several methods have been developed that utilize different detectors to achieve the desired sensitivity and selectivity.

HPLC methods coupled with Ultraviolet (UV) detection are frequently employed for the analysis of Desloratadine in pharmaceutical dosage forms. These methods are valued for their simplicity and robustness. For instance, a reversed-phase HPLC (RP-HPLC) method was developed for the estimation of Desloratadine in tablets, using a mobile phase of methanol (B129727) and water (70:30, v/v) with UV detection at 242 nm. rjptonline.org Another study reported a stability-indicating HPLC method using a C18 column and a mobile phase of methanol and phosphate (B84403) buffer (pH 7.0) with UV detection at 254 nm. researchgate.net The linearity for this method was established in the concentration range of 5–75 μg/mL. researchgate.net While effective for bulk drug and formulation analysis, HPLC-UV methods may lack the sensitivity required for quantifying the low concentrations of 5-Hydroxy Desloratadine typically found in biological samples.

For enhanced sensitivity in biological matrices, HPLC with fluorescence detection (FLD) has been utilized. One study developed a spectrofluorometric method for Desloratadine determination in spiked human plasma. nih.gov This method involved a derivatization step with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to produce a fluorescent product, which was then measured. nih.gov The method demonstrated a lower limit of detection (LOD) of 0.004 µg/mL and a limit of quantification (LOQ) of 0.012 µg/mL, indicating its suitability for bioanalytical applications. nih.gov

HPLC with UV Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of Desloratadine and its related compounds. GC-MS was employed to analyze Desloratadine and its degradation products after exposure to accelerated aging conditions, such as UV light and heat. scispace.com The results indicated that while heating did not significantly affect the Desloratadine content, exposure to UV light led to a notable decrease and the formation of several degradation products. scispace.com Initially, Gas Chromatography with a Nitrogen Phosphorus Detector (GC/NPD) was used to measure Desloratadine and its 3-hydroxy metabolite. europa.eu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of this compound due to its superior sensitivity, selectivity, and speed. Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, further enhances the resolution and reduces analysis time.

A significant focus of research has been the development of LC-MS/MS methods capable of simultaneously quantifying Desloratadine and its various metabolites, including this compound, from a single biological sample.

One such study established a validated LC-MS/MS method to concurrently measure Loratadine (B1675096), Desloratadine, and its hydroxylated metabolites (3-OH-DL, 5-OH-DL, and 6-OH-DL) in rat plasma and tissues. thieme-connect.comthieme-connect.com This method utilized a C18 column and a gradient elution program with a mobile phase consisting of phase A (15% acetonitrile) and phase B (acetonitrile and methanol). nih.govthieme-connect.com The analysis was performed in selected reaction monitoring (SRM) mode with positive ion electrospray ionization (ESI). thieme-connect.com The calibration curves were linear over a range of 2–100 ng/ml for 5-OH-DL. thieme-connect.com

Another developed and validated LC-MS/MS method for the simultaneous determination of Desloratadine and 3-OH Desloratadine in human plasma used deuterated internal standards for improved accuracy. nih.govcapes.gov.br Sample preparation involved solid-phase extraction, and the chromatographic separation was achieved on a Hypurity Advance column. nih.gov The method demonstrated a lower limit of quantification (LLOQ) of 100 pg/ml for both analytes. nih.gov

Furthermore, a rapid and simple LC/MS/MS method was developed for the simultaneous determination of Desloratadine and 3-hydroxydesloratadine (B129375) in human plasma. nih.gov This method used liquid-liquid extraction for sample preparation and a CAPCELL PAK C18 column for separation. nih.gov The calibration curves were linear over the concentration range of 0.05-10 ng/mL for both compounds. nih.gov

UPLC-MS/MS has also been employed for the simultaneous quantification of Desloratadine and 3-OH Desloratadine in human plasma, offering even faster analysis times. researchgate.net These advanced methods are crucial for comprehensive pharmacokinetic profiling and understanding the metabolic pathways of Desloratadine.

Bioanalytical Applications in Plasma and Tissue Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the predominant technique for the bioanalysis of this compound in plasma. capes.gov.brnih.govresearchgate.net This preference is due to its high sensitivity and specificity, which allows for the accurate quantification of the analyte even at low concentrations. Sample preparation is a critical step to ensure the removal of interfering substances from the biological matrix. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govtandfonline.comamazonaws.com For instance, a validated LC-MS/MS method for the simultaneous determination of Desloratadine and 3-Hydroxy Desloratadine in human plasma utilized LLE with ethyl ether. nih.gov Another approach employed an automated 96-well SPE for high-throughput analysis. capes.gov.br

While plasma is the most common matrix for analysis, methods for quantifying this compound in various tissues have also been developed, particularly in preclinical animal studies. thieme-connect.comnih.gov A study in rats detailed an LC-MS/MS method for the simultaneous determination of Loratadine, Desloratadine, and their hydroxylated metabolites, including this compound, in plasma and tissues such as the liver, spleen, thymus, heart, adrenal glands, and pituitary gland. thieme-connect.comnih.gov In this study, tissue samples were homogenized in a saline solution before undergoing a protein precipitation or LLE, depending on the tissue type. thieme-connect.com For example, heart homogenate was treated with methanol for protein precipitation, while other tissue homogenates followed a similar LLE procedure as plasma samples. thieme-connect.com

The chromatographic separation is typically achieved using a C8 or C18 reverse-phase column. thieme-connect.comnih.gov The choice of mobile phase often involves a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer, such as ammonium (B1175870) formate, sometimes with the addition of formic acid to improve peak shape and ionization efficiency. thieme-connect.comnih.govamazonaws.com Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. amazonaws.com

Chemometric Approaches in Analytical Characterization (e.g., Three-Way PARAFAC)

Currently, there is a limited amount of publicly available research specifically detailing the application of advanced chemometric methods like three-way Parallel Factor Analysis (PARAFAC) for the analytical characterization of this compound. While voltammetric techniques have been explored for the simultaneous determination of Desloratadine and 3-Hydroxydesloratadine, which involves chemometric data analysis, the use of PARAFAC is not explicitly mentioned. chem-soc.si

Chemometric approaches are powerful tools for resolving complex data sets and could theoretically be applied to chromatographic and spectroscopic data obtained from the analysis of this compound. For instance, in complex matrices where co-eluting peaks or matrix effects are a concern, PARAFAC could help to deconvolve the signal of the analyte from interferences, potentially improving the accuracy of quantification. However, the widespread adoption of highly specific techniques like LC-MS/MS in regulated bioanalysis often reduces the necessity for such complex data analysis methods for routine quantification.

Validation of Analytical Methods for Research Purposes

The validation of analytical methods is a critical process to ensure the reliability and accuracy of the data generated. This process involves the assessment of several key parameters as outlined below.

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. thieme-connect.com For this compound, this is typically assessed by analyzing blank plasma or tissue samples from multiple sources to check for interferences at the retention time of the analyte and its internal standard. thieme-connect.comthieme-connect.com The acceptance criterion is usually that the response of any interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. thieme-connect.comtandfonline.com

Carryover is evaluated to ensure that residual analyte from a high-concentration sample does not affect the analysis of a subsequent blank or low-concentration sample. thieme-connect.com This is tested by injecting a blank sample after the highest calibration standard. tandfonline.com The carryover in the blank sample should not be more than 20% of the LLOQ for the analyte and 5% for the internal standard. thieme-connect.comthieme-connect.com

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then applied. For this compound, various linear ranges have been established depending on the specific method and its intended application.

| Analyte(s) | Matrix | Linearity Range (ng/mL) | Regression Model | Source |

| This compound, etc. | Rat Plasma & Tissue | 2 - 100 | Weighted (1/Y²) | thieme-connect.com |

| 3-Hydroxy Desloratadine | Human Plasma | 0.025 - 10 | Weighted (1/concentration²) | capes.gov.br |

| 3-Hydroxy Desloratadine | Human Plasma | 0.05 - 10 | Weighted (1/concentration) | nih.gov |

| Hydroxydesloratadine | Human Plasma | 0.068 - 1.355 | Not specified | scispace.com |

| 3-Hydroxy Desloratadine | Human Plasma | 0.1 - 11 | Quadratic (1/x²) | nih.gov |

The correlation coefficient (r²) for the calibration curve is expected to be 0.99 or greater. thieme-connect.com

Recovery refers to the extraction efficiency of an analytical method for the analyte from the biological matrix. It is determined by comparing the peak area of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample. biotage.com The mean recovery for this compound in plasma has been reported to be in the range of 74.16% to 96.70%. thieme-connect.com In tissue homogenates, the recovery can vary more widely, for example, in liver homogenates, the recovery for this compound and 3-Hydroxy Desloratadine was found to be between 50.23% and 76.64%. thieme-connect.com

The matrix effect is the suppression or enhancement of the analyte's ionization due to co-eluting substances from the matrix. nih.gov It is evaluated by comparing the peak response of an analyte in a post-extraction spiked sample to that of a neat solution of the analyte at the same concentration. biotage.comut.ee The coefficient of variation of the matrix factor across different batches of the biological matrix should typically be less than 15%. nih.gov Studies have shown that with appropriate sample preparation, the matrix effects for this compound can be minimized to not significantly impact the ionization efficiency. thieme-connect.com

| Analyte | Matrix | Mean Recovery (%) | Matrix Effect Range (%) | Source |

| 5-OH-DL | Rat Plasma | 74.16 - 96.70 | 96.78 - 107.8 | thieme-connect.comthieme-connect.com |

| 3-OHD | Human Plasma | 68.1 - 70.4 | Not specified | nih.gov |

| 5-OH-DL | Rat Liver | 50.23 - 76.64 | Not specified | thieme-connect.com |

Stability studies are essential to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. These studies evaluate the stability of the analyte under various conditions.

Freeze-Thaw Stability: This assesses the stability of the analyte after repeated cycles of freezing and thawing. This compound (as 3-OH Desloratadine) has been found to be stable in human plasma for up to five freeze-thaw cycles. capes.gov.brnih.govnih.gov

Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling process. 3-OH Desloratadine has been shown to be stable for up to 23.8 hours at room temperature. researchgate.netnih.gov

Long-Term Stability: This determines the stability of the analyte when stored at a specific temperature (e.g., -20°C or -70°C) for an extended period. 3-OH Desloratadine has been found to be stable in human plasma for at least 401 days when stored at -22°C. capes.gov.brnih.gov

Post-Preparative Stability: This assesses the stability of the processed samples (in the autosampler) before injection. Reconstituted sample extracts containing 3-OH Desloratadine were stable for up to 185 hours at 5°C. capes.gov.brnih.gov

Photolytic and pH-dependent Stability: While specific photostability data for this compound in solution is not extensively detailed in the provided context, the stability of Desloratadine itself is known to be affected by light and heat. nih.gov Stability studies of Desloratadine have been performed under various stress conditions, including acid and alkali degradation, which addresses pH-dependent stability. researchgate.net Stability testing of Desloratadine oral lyophilisate also included photostability testing according to ICH guidelines. europa.eu

Pharmacodynamic Research of 5 Hydroxy Desloratadine in in Vitro and Animal Systems

Histamine (B1213489) H1 Receptor Binding and Antagonism

The primary mechanism of action for antihistamines involves competitive antagonism of histamine H1 receptors.

Specific binding affinity (Ki) values for 5-Hydroxy Desloratadine (B1670295) at the histamine H1 receptor are not extensively reported in the available literature. However, it has been identified as an active metabolite with the ability to inhibit the binding of pyrilamine (B1676287) to rat brain H1 receptors, indicating it retains activity at this target. thieme-connect.com

In contrast, the parent compound, desloratadine, has been thoroughly characterized as a potent and highly selective H1 receptor antagonist. researchgate.net In competition-binding studies using membranes from CHO cells expressing the recombinant human histamine H1 receptor, desloratadine displayed a high binding affinity, with a reported Ki of 0.9 ± 0.1 nM. researchgate.net Its affinity for the H1 receptor is noted to be significantly higher than many other second-generation antihistamines, including its own parent compound, loratadine (B1675096). researchgate.neteuropa.eu

| Compound | Receptor | Assay System | Binding Affinity (Ki) |

| Desloratadine | Human Histamine H1 | CHO-H(1) cell membranes | 0.9 ± 0.1 nM |

| Desloratadine | Human Histamine H1 | CHO-H(1) cell membranes | K(d) of 1.1 ± 0.2 nM |

Data sourced from studies on the parent compound, desloratadine. researchgate.net

Studies on desloratadine have also demonstrated its selectivity for the H1 receptor over other receptor types, including muscarinic receptors (M1, M2, M3, M4, M5) and the histamine H2 receptor, though it does show some affinity for these at higher concentrations. europa.eueuropa.eu The selectivity ratio of desloratadine for the H1 receptor versus muscarinic receptors is reported to be between 50 and 125. europa.eu

Research on desloratadine, however, has demonstrated its potent functional antagonism. In studies using the isolated guinea pig ileum, desloratadine was shown to antagonize histamine-induced contractions with a potency approximately 10-fold higher than that of loratadine. europa.eu This functional activity is consistent with its high receptor binding affinity and contributes to its efficacy in alleviating allergic symptoms.

Determination of Binding Affinity and Selectivity in Receptor Assays (e.g., Rat Brain H1 Receptor Assays)

Exploration of Anti-inflammatory and Anti-allergic Mechanisms in Preclinical Models

Beyond direct H1 receptor antagonism, modern antihistamines are investigated for broader anti-inflammatory and anti-allergic effects.

There is a lack of specific data on the inhibitory effects of 5-Hydroxy Desloratadine on the release of pro-inflammatory cytokines and chemokines.

However, extensive in vitro research has established that the parent compound, desloratadine, can inhibit the release and/or expression of a wide array of inflammatory mediators from various human cell types, including mast cells and basophils. portico.orgeuropa.euabidipharma.com These mediators include key pro-inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-13 (IL-13), as well as the chemokine RANTES (Regulated upon Activation, Normal T-cell Expressed and Secreted). portico.orgresearchgate.net In studies on human basophils, desloratadine was found to be more potent at inhibiting the secretion of IL-4 and IL-13 than at inhibiting histamine release. nih.gov

| Mediator | Cell Type | Effect of Desloratadine |

| IL-4, IL-6, IL-8, IL-13 | Human Mast Cells/Basophils | Inhibition of release |

| RANTES | Not specified | Inhibition of release |

Data reflects findings for the parent compound, desloratadine. portico.orgeuropa.euabidipharma.comresearchgate.net

Specific research findings on the ability of this compound to modulate eosinophil activity are not available in the current literature.

Studies focusing on desloratadine have shown that it can attenuate several key functions of eosinophils, which are crucial cells in the late-phase allergic response. portico.org In vitro evidence indicates that desloratadine significantly suppresses eosinophil chemotaxis, adhesion, and the generation of superoxide (B77818) radicals. researchgate.netportico.orgresearchgate.net These anti-inflammatory properties are thought to contribute to its clinical effectiveness beyond simple histamine blockade. researchgate.net

Some research suggests that this compound may possess independent pharmacological effects, with in vitro studies observing potential antioxidant properties. smolecule.com However, the clinical significance of these findings requires further investigation. smolecule.com

Attenuation of Eosinophil Chemotaxis, Adhesion, and Superoxide Generation

Comparative Pharmacodynamic Profiles with Parent Compounds and Other Metabolites

This compound is a hydroxylated metabolite of Desloratadine. thieme-connect.com Desloratadine itself is the primary active metabolite of Loratadine, a second-generation antihistamine. tandfonline.comopenaccessjournals.com The pharmacodynamic profile of this compound is best understood in the context of its parent compounds. Research demonstrates that the biotransformation from Loratadine to Desloratadine results in a significant increase in antihistaminic potency. europa.euthieme-connect.com Further metabolism to hydroxylated forms, such as this compound, produces compounds that retain biological activity. thieme-connect.com

Studies in various animal models, including mice, rats, and monkeys, have identified 5-Hydroxy-desloratadine as a major fecal metabolite. researchgate.netnih.gov In control mice, the formation of 5- and 6-hydroxydesloratadine is a predominant metabolic pathway. nih.govresearchgate.net This contrasts with human metabolism, where 3-hydroxydesloratadine (B129375) is the primary metabolite. nih.gov

Antihistaminic Activity

The primary mechanism of action for this class of compounds is the antagonism of the histamine H1 receptor. wikipedia.org Desloratadine exhibits a markedly higher binding affinity for the H1 receptor compared to its parent compound, Loratadine. In vitro studies have shown Desloratadine to be approximately 15 to 20 times more potent than Loratadine at the H1 receptor. openaccessjournals.comeuropa.eu In functional assays, such as the antagonism of histamine-induced contractions in isolated guinea pig ileum, Desloratadine was about 10-fold more potent than Loratadine. europa.eu

Table 1: Comparative In Vitro H1 Receptor Affinity of Desloratadine and Loratadine

| Compound | Receptor Source | Assay Type | Relative Potency/Affinity | Reference |

|---|---|---|---|---|

| Desloratadine | Human H1 Receptor | Radioligand Binding | ~15-fold higher affinity than Loratadine | europa.eu |

| Desloratadine | Human Lung H1 Receptors | Radioligand Binding | >2 orders of magnitude greater affinity than Loratadine | portico.org |

| Desloratadine | Guinea Pig Ileum | Functional Assay | ~10-fold higher potency than Loratadine | europa.eu |

In Vivo Potency

The enhanced in vitro activity of Desloratadine translates to greater potency in animal models of allergic response. Following oral administration in preclinical studies, Desloratadine was found to be 2.5 to 4 times more potent than Loratadine in protecting against histamine-induced lethality in guinea pigs and paw edema in mice. tandfonline.comthieme-connect.comthieme-connect.com This demonstrates that the conversion of Loratadine to Desloratadine is a critical activation step. A study that successfully quantified this compound in rat plasma and tissues for the first time provides a basis for future in vivo pharmacodynamic assessments of this specific metabolite. thieme-connect.com

Table 2: Comparative In Vivo Antihistaminic Potency of Desloratadine and Loratadine

| Animal Model | Endpoint | Desloratadine ED₅₀ (oral) | Loratadine ED₅₀ (oral) | Relative Potency | Reference |

|---|---|---|---|---|---|

| Guinea Pig | Protection vs. Histamine-Induced Lethality | 0.15 mg/kg | 0.37 mg/kg | ~2.5 times more potent | thieme-connect.com |

| Mouse | Protection vs. Histamine-Induced Paw Edema | - | - | 2.5 to 4 times more potent | thieme-connect.com |

Anti-inflammatory Properties

Beyond direct H1 receptor antagonism, Desloratadine has demonstrated additional anti-inflammatory effects in vitro. These actions include the inhibition of the release of various inflammatory mediators and cytokines from human mast cells and basophils. tandfonline.comnih.gov For example, Desloratadine can inhibit the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov Research also suggests that this compound possesses independent anti-inflammatory and antioxidant properties in vitro, although further studies are needed to fully characterize these effects and compare their potency relative to Desloratadine. smolecule.com

Other metabolites of Desloratadine have also been evaluated. The major human metabolite, 3-hydroxy-desloratadine glucuronide, was found to be inactive at H1 receptors in rat brain membranes, indicating that specific sites of hydroxylation significantly impact activity. europa.eu

Research Applications of 5 Hydroxy Desloratadine As a Metabolic Biomarker

Assessment of Desloratadine (B1670295) Metabolic Phenotypes in Research Cohorts

The metabolism of Desloratadine exhibits phenotypic polymorphism, leading to the classification of individuals into different metabolizer groups, most notably "extensive metabolizers" (EMs) and "poor metabolizers" (PMs). nih.govresearchgate.net This variation is primarily linked to an individual's ability to form the major metabolite, 3-Hydroxydesloratadine (B129375). researchgate.netnih.gov Research studies typically define poor metabolizers as individuals who show a significantly reduced capacity to produce 3-Hydroxydesloratadine, often identified by a low plasma concentration ratio of this metabolite to the parent drug, Desloratadine. researchgate.netnih.govnih.gov

While 5-Hydroxy Desloratadine is a known product of Desloratadine metabolism, its role in the routine classification of these specific metabolic phenotypes is not as clearly defined as that of 3-Hydroxydesloratadine. The formation of this compound and 6-Hydroxy Desloratadine represents a minor metabolic pathway. core.ac.uk However, its analysis in research cohorts provides a more complete picture of the metabolic profile. In individuals identified as poor metabolizers of the 3-hydroxylation pathway, the disposition of Desloratadine may be altered, potentially influencing other metabolic routes. Therefore, quantifying metabolites like this compound is essential for a holistic assessment of how different research cohorts process the drug.

Utility in Pharmacokinetic Research Studies for Evaluating Drug Metabolism and Compliance

The measurement of this compound is a useful tool in pharmacokinetic (PK) research for building a detailed profile of Desloratadine's absorption, distribution, metabolism, and excretion (ADME). thieme-connect.com Furthermore, its detection serves as a reliable biomarker for verifying subject compliance in clinical studies. smolecule.com

In pharmacokinetic research, tracking the concentrations of metabolites alongside the parent drug is crucial for understanding the complete biotransformation process. This compound, being an active metabolite, is of particular interest. thieme-connect.com Animal studies have been conducted to characterize its specific pharmacokinetic parameters. For instance, a study in rats after a single oral administration of Desloratadine detailed the plasma concentration profile of its metabolites, including this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Desloratadine

This table presents data from a pharmacokinetic study in rats, illustrating the parameters measured for the this compound metabolite.

| Parameter | Value (Mean) | Unit |

| Cmax (Peak Plasma Concentration) | 80 ng/ml (approx.) | ng/mL |

| Tmax (Time to Peak Concentration) | 8 hours (approx.) | h |

| AUC (Area Under the Curve) | Specific values depend on the time interval | ng·h/mL |

Data derived from pharmacokinetic studies in rats. thieme-connect.com

Beyond its role in characterizing metabolism, this compound serves a practical function as a biomarker for drug compliance. smolecule.com In research settings, particularly during clinical trials, confirming that participants are adhering to the prescribed drug regimen is essential for data integrity. Since this compound is formed in the body only after the administration of Desloratadine, its presence in a blood or urine sample confirms that the individual has recently taken the drug. smolecule.com This qualitative or quantitative assessment helps researchers validate their pharmacokinetic and pharmacodynamic findings. smolecule.com

Chemical Synthesis Approaches for 5 Hydroxy Desloratadine and Its Analogues in Academic Research

Biological Synthesis via Isolated Enzyme Systems

The formation of hydroxylated metabolites of desloratadine (B1670295), including 5-Hydroxy Desloratadine, is primarily a biological process in humans. In research settings, this in vivo metabolism is often replicated using in vitro systems with isolated enzymes to produce and study these metabolites.

Cytochrome P450 (CYP) enzymes are the principal catalysts in the phase I metabolism of many drugs, including desloratadine. mdpi.com Specifically, several CYP isoenzymes, such as CYP3A4, CYP2D6, and CYP2C19, have been identified as being involved in the hydroxylation of desloratadine at various positions in vitro. researchgate.net The formation of this compound has been observed in studies utilizing human liver microsomes, which contain a mixture of these CYP enzymes. fda.gov

A key breakthrough in understanding the biological synthesis of the major active metabolite, 3-hydroxydesloratadine (B129375), revealed a more complex pathway that may have implications for the formation of other hydroxylated metabolites. This research demonstrated that the formation of 3-hydroxydesloratadine requires a sequential two-step process: first, N-glucuronidation of desloratadine by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10), followed by hydroxylation of the resulting N-glucuronide by CYP2C8. wikipedia.orgnih.govresearchgate.net This finding highlights the potential for interplay between phase I and phase II metabolic enzymes in producing hydroxylated desloratadine derivatives. While this specific pathway was elucidated for the 3-hydroxy metabolite, it suggests that similar multi-enzyme systems could be involved in the formation of this compound.

In vitro studies to replicate this biological synthesis typically involve incubating desloratadine with human liver microsomes or specific recombinant CYP and UGT enzymes. nih.gov The reaction conditions, including pH, temperature, and the presence of necessary cofactors like NADPH for CYPs and UDP-glucuronic acid for UGTs, are carefully controlled to optimize metabolite production. nih.govbioivt.com

Table 1: Enzymes Involved in Desloratadine Metabolism

| Enzyme Family | Specific Enzyme(s) | Role in Desloratadine Metabolism |

|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4, CYP2D6, CYP2C19, CYP2C8 | Hydroxylation at various positions, including the formation of this compound and 3-hydroxydesloratadine. researchgate.netfda.govnih.gov |

In Vitro Chemical Hydroxylation Methods

While biological systems provide insight into metabolic pathways, chemical synthesis offers a more direct and scalable approach for producing this compound for research purposes. These methods focus on the direct introduction of a hydroxyl group onto the desloratadine scaffold.

Utilization of Oxidizing Agents

Direct hydroxylation of desloratadine can be achieved using various oxidizing agents. smolecule.com Common reagents for this type of transformation include hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄). These strong oxidants can introduce a hydroxyl group onto the aromatic or aliphatic rings of the desloratadine molecule.

The primary challenge in this approach is achieving regioselectivity, as the desloratadine molecule presents multiple potential sites for hydroxylation (e.g., positions 3, 5, and 6). fda.gov The reaction conditions must be carefully controlled to favor the formation of the desired 5-hydroxy isomer over other hydroxylated byproducts.

Optimization of Reaction Conditions for Synthetic Yield

To maximize the yield of this compound and minimize the formation of unwanted isomers and over-oxidation products, optimization of reaction conditions is crucial. Key parameters that are typically varied and studied include:

Temperature: Lower temperatures are often employed to control the reactivity of the oxidizing agent and improve selectivity.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction outcome.

pH: The acidity or basicity of the reaction medium can impact the reactivity of both the substrate and the oxidizing agent.

Reaction Time: Careful monitoring of the reaction progress is necessary to quench the reaction at the optimal time to maximize the yield of the desired product.

Purification techniques such as column chromatography are essential to isolate the this compound from the reaction mixture, which may contain unreacted desloratadine and other hydroxylated isomers. jocpr.com

Reductive and Substitutive Transformations for Novel Analogue Preparation

The synthesis of novel desloratadine analogues often involves modifications to the core structure through reductive and substitutive reactions. These transformations allow for the exploration of structure-activity relationships (SAR) and the development of compounds with potentially improved pharmacological profiles.

One common approach involves the acylation of the piperidine (B6355638) nitrogen of desloratadine, followed by reduction of the newly introduced carbonyl group. For instance, desloratadine can be acylated with various acid chlorides, and the resulting amide can then be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov

Substitution reactions on the desloratadine scaffold can also be used to introduce a variety of functional groups. For example, N-substituted desloratadine analogues have been synthesized by reacting desloratadine with different alkylating or acylating agents. nih.govresearchgate.net These synthetic strategies have led to the preparation of a diverse library of desloratadine derivatives for biological evaluation. researchgate.netresearchgate.net

Design and Synthesis of N-Hydroxyalkyl Desloratadine Analogues for Structure-Activity Relationship Studies

A specific area of interest in analogue design is the synthesis of N-hydroxyalkyl desloratadine derivatives. The introduction of a hydroxyl group on an N-alkyl substituent can significantly impact the compound's properties, including its antihistamine activity and safety profile.

Several N-hydroxyalkyl desloratadine analogues have been prepared and evaluated for their H1 antihistamine activity. nih.govbenthamdirect.com The synthesis of these compounds typically involves the N-alkylation of desloratadine with a suitable haloalkanol. For example, N-(3-hydroxy)propyl desloratadine was synthesized and found to be a highly potent antihistamine. nih.govbenthamdirect.com

Studies on these analogues have demonstrated that the presence and position of the oxygen atom in the side chain are crucial for enhancing antihistamine activity. nih.govbenthamdirect.com This information is valuable for guiding the design of future desloratadine-based compounds with optimized therapeutic properties.

Table 2: Examples of Synthesized N-Hydroxyalkyl Desloratadine Analogues

| Compound Name | Modification | Reference |

|---|---|---|

| N-(3-hydroxy)propyl desloratadine | N-alkylation with a 3-hydroxypropyl group | nih.govbenthamdirect.com |

Future Research Directions and Unresolved Scientific Questions

Advanced Mechanistic Studies of Non-Enzymatic Degradation Pathways

Identifying Degradation Products: Systematically identifying the products formed from the non-enzymatic degradation of 5-hydroxy desloratadine (B1670295).

Elucidating Reaction Mechanisms: Uncovering the chemical mechanisms that lead to the formation of these degradation products. ijper.org This could involve reactions like oxidation, hydroxylation, or cleavage of the tricyclic ring structure. ijper.org

Kinetics and Influencing Factors: Quantifying the rate of degradation and determining the factors that accelerate or inhibit these pathways.

Stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC), will be instrumental in these studies, allowing for the separation and quantification of the parent compound and its degradation products. science.gov

Investigation of 5-Hydroxy Desloratadine's Role in Drug-Drug Interactions via Enzyme Modulation

The potential for drugs and their metabolites to interact with drug-metabolizing enzymes, such as the cytochrome P450 (CYP) system, is a key consideration in drug development and clinical practice. tandfonline.com While desloratadine itself has a low potential for clinically relevant drug-drug interactions, the specific role of this compound in this regard is not fully established. openaccessjournals.comeuropa.eu

Future research should aim to:

Assess Inhibitory and Inductive Potential: Determine if this compound can inhibit or induce the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C19). drugbank.com While desloratadine and 3-hydroxy desloratadine have been shown to not significantly inhibit these enzymes, specific data for the 5-hydroxy metabolite is needed. europa.eu

Identify Responsible Enzymes: Although CYP2C19 has been implicated in the formation of this compound, further confirmation and investigation into the roles of other enzymes are necessary. core.ac.uk

Predict Clinical Significance: Should any significant enzyme modulation be observed, further studies would be required to predict the clinical relevance of these interactions, especially in populations that are poor metabolizers of desloratadine. tandfonline.com

Table 1: Cytochrome P450 Isoforms and their Interaction with Desloratadine

| CYP Isoform | Role in Desloratadine Metabolism | Inhibition by Desloratadine |

| CYP3A4 | Primary metabolizing enzyme for loratadine (B1675096) to desloratadine. drugbank.com | Minimal inhibition at therapeutic concentrations. openaccessjournals.com |

| CYP2D6 | Involved in the metabolism of loratadine. drugbank.com | Minimal inhibition at therapeutic concentrations. openaccessjournals.com |

| CYP2C19 | Implicated in the formation of this compound. core.ac.uk | Minimal inhibition by desloratadine. openaccessjournals.com |

| CYP1A2 | Minor role in loratadine metabolism. drugbank.com | Minimal inhibition by desloratadine. openaccessjournals.com |

| CYP2C9 | Minor role in loratadine metabolism. drugbank.com | Minimal inhibition by desloratadine. openaccessjournals.com |

This table is based on data for desloratadine and its parent compound, loratadine. Specific data for this compound is a key area for future research.

Development of Efficient Synthetic Routes for Scalable Research Compound Production

To facilitate comprehensive research into its properties and potential applications, a reliable and scalable supply of pure this compound is essential. While synthetic routes for desloratadine are well-established, specific and optimized methods for its 5-hydroxy derivative are less common in the public domain. acs.orgbeilstein-journals.org

Future research in this area should focus on:

Novel Synthetic Strategies: Exploring new and efficient chemical syntheses to produce this compound in high yield and purity. This could involve late-stage hydroxylation of desloratadine or building the molecule with the hydroxyl group already in place.

Scalability and Cost-Effectiveness: Developing synthetic routes that are amenable to scale-up for the production of gram-level quantities needed for extensive preclinical testing. verixiv.org

Purification and Characterization: Establishing robust purification methods to isolate the compound from reaction byproducts and thoroughly characterizing it to confirm its identity and purity.

Further Elucidation of Independent Pharmacological Activities Beyond H1 Antagonism

While this compound is known as a metabolite of an H1 antagonist, it may possess its own pharmacological activities. Research on its parent compound, desloratadine, has revealed anti-inflammatory effects that are independent of H1 receptor antagonism. researchgate.netresearchgate.net It is plausible that this compound could contribute to these effects or have other, as-yet-undiscovered activities.

Future investigations should explore:

Anti-inflammatory Properties: Assessing the potential of this compound to modulate the release of inflammatory mediators from various cell types, similar to what has been observed with desloratadine. researchgate.net Some in vitro research has suggested potential antioxidant and anti-inflammatory properties for this compound. smolecule.com

Receptor Binding Profile: Screening this compound against a broad panel of receptors and enzymes to identify any off-target activities. Desloratadine itself has shown some affinity for muscarinic receptors at high concentrations. europa.eu

Q & A

Q. What analytical methods are validated for quantifying 5-Hydroxy Desloratadine in pharmaceutical formulations and biological matrices?

To quantify 5-OH-DL, researchers commonly employ high-performance liquid chromatography (HPLC) with UV detection, gas chromatography-mass spectrometry (GC-MS), or UPLC-MS/MS. For instance:

- HPLC : A validated method uses a mobile phase of ethyl acetate–n-butanol–ammonia–methanol (30:7:6:7) with densitometric peak analysis (RSD < 2%) and recovery rates of 98–102% via standard addition .

- Three-way PARAFAC : This chemometric approach resolves pH-absorbance datasets to quantify 5-OH-DL in syrup formulations while simultaneously determining its pKa, achieving results comparable to UPLC .

- LC-MS/MS : Used in bioequivalence studies to measure plasma concentrations of 5-OH-DL and parent compounds, with LOQ < 1 ng/mL .

Q. What is the pharmacological significance of this compound as an active metabolite?

5-OH-DL is a major hydroxylated metabolite of desloratadine (DL) and loratadine (LOR), contributing to antihistaminic activity by inhibiting H1 receptors in peripheral tissues. It exhibits:

- Enhanced Binding Affinity : Higher potency than DL in rat brain H1 receptor assays .

- Synergistic Anti-Inflammatory Effects : Suppresses cytokines (IL-4, IL-6) and reduces nasal eosinophilia in allergic rhinitis models .

- Prolonged Half-Life : Supports once-daily dosing due to slower hepatic clearance compared to DL .

Advanced Research Questions

Q. How can researchers optimize method transfer and validation for 5-OH-DL assays across laboratories?

A lifecycle approach ensures robustness:

Define ATP Requirements : Specify target uncertainty (e.g., precision ≤ 5%, accuracy 95–105%) based on batch metrological parameters .

Design Collaborative Studies : Use triplicate analyses across labs with harmonized mobile phases (e.g., ethyl acetate–methanol gradients) and calibrators .

Statistical Evaluation : Apply ANOVA to inter-lab data, ensuring 90% confidence intervals for recovery rates and RSD fall within ATP criteria .

Q. Table 1: Key Validation Parameters for 5-OH-DL HPLC Assay

| Parameter | Value/Range | Reference Method |

|---|---|---|

| Linearity (R²) | ≥0.999 | Calibration curve (0.05–3 µg/spot) |

| LOD/LOQ | 0.02 µg/spot / 0.05 µg/spot | Signal-to-noise (3:1/10:1) |

| Intra-day Precision (RSD) | <1.5% | Six replicates |

| Recovery (%) | 98.5–101.2 | Standard addition |

Q. How to resolve discrepancies in 5-OH-DL permeability data during in vitro intestinal absorption studies?

Challenges arise from low recovery rates in Sweetana-Grass diffusion chambers. Solutions include:

- Tissue Viability Checks : Confirm metabolic stability using GC-MS to rule out degradation .

- Alternative Models : Use intestinal ring assays to measure mucosal uptake, accounting for efflux transporters (e.g., P-gp) that limit passive diffusion .

- LC-MS/MS Sensitivity : Optimize ionization parameters (e.g., ESI+) to detect sub-nanogram levels .

Q. What experimental designs assess 5-OH-DL’s role in drug-drug interactions (DDIs) during co-administration?

A crossover bioequivalence framework is recommended:

Population : Healthy volunteers (n ≥ 24) randomized into treatment sequences .

Dosing : Administer 5-OH-DL with CYP3A4 inhibitors (e.g., ketoconazole) to evaluate AUC shifts .

PK Analysis : Non-compartmental modeling of Cmax, Tmax, and half-life, with 90% CI thresholds (80–125%) for bioequivalence .

Safety Endpoints : Monitor QTc intervals and CNS effects (e.g., psychomotor performance) to exclude off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.